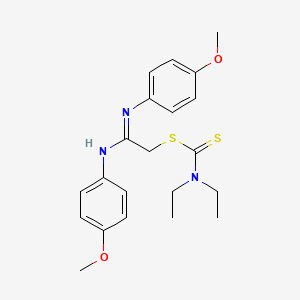
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride is a complex organic compound that belongs to the family of pyridinium salts This compound is characterized by its unique structure, which includes three methylated pyridinium rings connected to a central pyridine core The trichloride form indicates the presence of three chloride ions associated with the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride typically involves the methylation of pyridine derivatives. One common method involves the reaction of 2,4,6-tris(4-pyridyl)pyridine with methyl iodide in the presence of a suitable solvent such as dichloromethane under an inert atmosphere . The reaction proceeds through the formation of intermediate pyridinium salts, which are then converted to the final trichloride form by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Purification steps such as recrystallization and column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced to form radical cations and neutral species, which are stable and exhibit distinct colors.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce radical cations and neutral species with distinct electrochromic properties .
科学的研究の応用
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride has a wide range of scientific research applications:
Chemistry: It is used as a redox-active compound in electrochemical studies and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable radical cations makes it useful in studying electron transfer processes in biological systems.
Medicine: Its unique chemical properties are being explored for potential therapeutic applications, including as an antimicrobial agent.
作用機序
The mechanism by which 2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride exerts its effects involves its redox properties. The compound can accept and donate electrons, making it an effective electron transfer agent. This property is utilized in various applications, including catalysis and energy storage. The molecular targets and pathways involved include interactions with metal ions and other redox-active species .
類似化合物との比較
Similar Compounds
Methyl viologen dichloride:
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Another compound with a similar structure but different chemical properties.
Uniqueness
2,4,6-Tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride is unique due to its ability to form stable radical cations and its versatile redox behavior. These properties make it particularly useful in applications requiring stable electron transfer agents and electrochromic materials .
特性
分子式 |
C23H23Cl3N4 |
|---|---|
分子量 |
461.8 g/mol |
IUPAC名 |
2,4,6-tris(1-methylpyridin-1-ium-4-yl)pyridine;trichloride |
InChI |
InChI=1S/C23H23N4.3ClH/c1-25-10-4-18(5-11-25)21-16-22(19-6-12-26(2)13-7-19)24-23(17-21)20-8-14-27(3)15-9-20;;;/h4-17H,1-3H3;3*1H/q+3;;;/p-3 |
InChIキー |
YUZRCFDETAYSHH-UHFFFAOYSA-K |
正規SMILES |
C[N+]1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=[N+](C=C3)C)C4=CC=[N+](C=C4)C.[Cl-].[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)
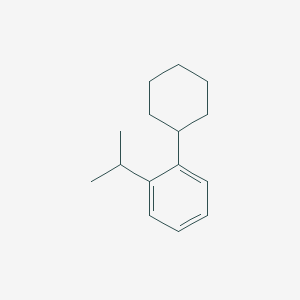

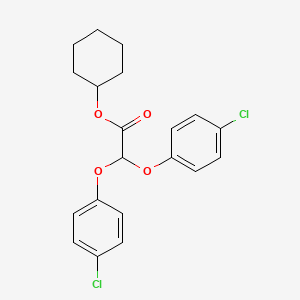
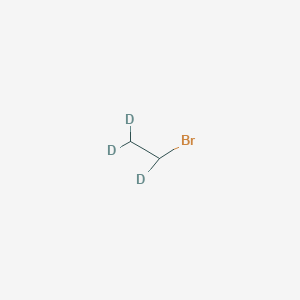

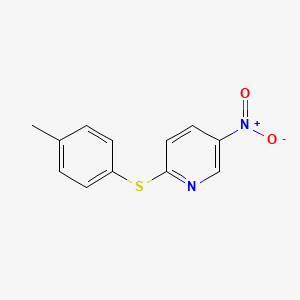
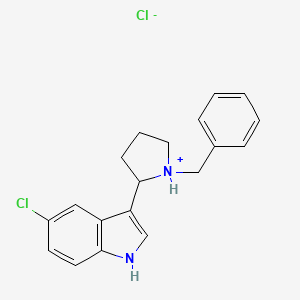


![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)


